molecular formula C19H18N6O3 B11047427 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one

2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(3H)-one

Cat. No.: B11047427
M. Wt: 378.4 g/mol
InChI Key: ZQAVXJQWGHZDBL-UHFFFAOYSA-N
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Description

2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure with a tetraazole ring and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The tetraazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. The final step involves the coupling of the tetraazole-substituted phenyl group to the quinazolinone core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the tetraazole ring or the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can be carried out on the phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction could produce tetraazole derivatives with altered ring structures.

Scientific Research Applications

2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a tetraazole ring and substituted phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H18N6O3/c1-3-28-16-10-12(8-9-15(16)27-2)18-22-24-25(23-18)11-17-20-14-7-5-4-6-13(14)19(26)21-17/h4-10H,3,11H2,1-2H3,(H,20,21,26)

InChI Key

ZQAVXJQWGHZDBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

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